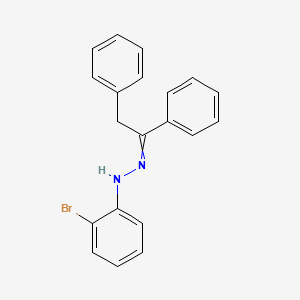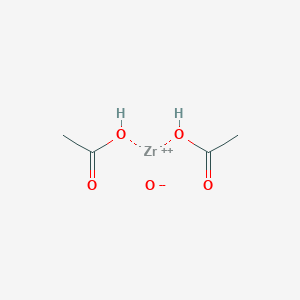![molecular formula C26H32ClFO5 B14785660 [(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B14785660.png)
[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of clobetasone involves multiple steps, starting from basic steroidal structuresThe reaction conditions typically involve the use of reagents like chlorinating agents and fluorinating agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of clobetasone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The production is carried out in specialized facilities equipped to handle the complex chemical reactions and ensure the safety of the workers and the environment .
Chemical Reactions Analysis
Types of Reactions
Clobetasone undergoes various chemical reactions, including:
Oxidation: Clobetasone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in clobetasone.
Substitution: Halogen atoms in clobetasone can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of clobetasone, which may have different pharmacological properties .
Scientific Research Applications
Clobetasone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of corticosteroids under different chemical conditions.
Biology: Clobetasone is used to study the effects of corticosteroids on cellular processes and inflammation.
Medicine: It is extensively used in clinical research to develop new treatments for skin conditions and to understand the mechanisms of corticosteroid action.
Mechanism of Action
Clobetasone exerts its effects by binding to cytoplasmic receptors in dermal and intradermal cells. This binding induces the production of inhibitory proteins, which decrease the activity of various inflammatory mediators such as prostaglandins, kinins, histamine, and liposomal enzymes . This results in reduced inflammation, redness, and itching .
Comparison with Similar Compounds
Similar Compounds
Hydrocortisone: A mild corticosteroid used for similar skin conditions but with lower potency.
Clobetasol: A much stronger corticosteroid compared to clobetasone, used for severe skin conditions.
Betamethasone: Another potent corticosteroid used for inflammatory skin conditions.
Uniqueness of Clobetasone
Clobetasone is unique due to its moderate potency, making it suitable for treating a wide range of skin conditions without the severe side effects associated with stronger corticosteroids like clobetasol . Its balanced efficacy and safety profile make it a preferred choice for many dermatological treatments .
Properties
Molecular Formula |
C26H32ClFO5 |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
[(9R,10S,13S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15?,18?,19?,23-,24-,25-,26-/m0/s1 |
InChI Key |
FBRAWBYQGRLCEK-AWLCYSBCSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1(C(CC2[C@@]1(CC(=O)[C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl |
Canonical SMILES |
CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


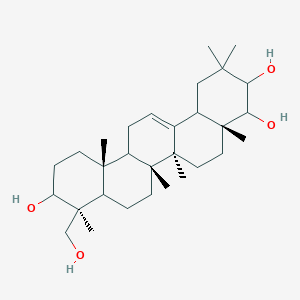
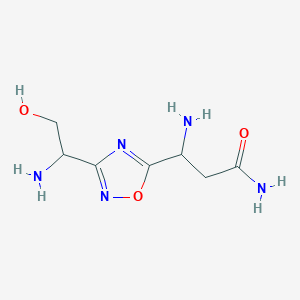
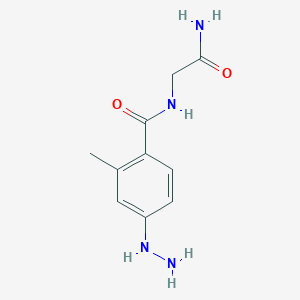
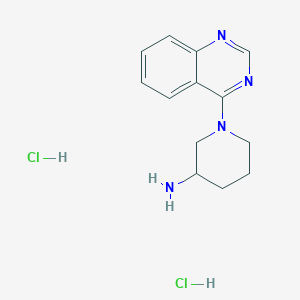
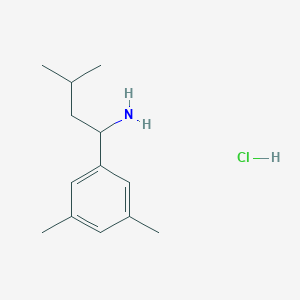
![1H-Indole-7-methanamine, 1-methyl-N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-](/img/structure/B14785604.png)



![Pyrrolo[2,1-b]thiazole-7-carboxylic acid, 6-methyl-3-[2-(methylamino)-2-oxoethyl]-, 1-methylethyl ester](/img/structure/B14785632.png)
